![molecular formula C25H26O2 B118795 (13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one CAS No. 138743-03-0](/img/structure/B118795.png)
(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one
Overview
Description
Synthesis Analysis
The synthesis of phenanthrene derivatives often involves complex organic chemistry reactions. For instance, one common method for synthesizing phenanthrene derivatives is through the cyclization of stilbene or bibenzyl .
Chemical Reactions Analysis
Phenanthrene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction reactions .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a derivative of cyclopenta[a]phenanthrenes, a class known for varied chemical properties and potential applications in organic chemistry. For instance, substituted 17-methyl-15H-cyclopenta[a]phenanthrenes have been synthesized from 15,16-dihydro-17-ketones through the Grignard reaction, showcasing the compound's utility in complex organic synthesis processes (Coombs, 1966).
Structural and Molecular Insights
- X-ray crystallography has been used to determine the structure of related compounds, which often exhibit intricate molecular geometries. For instance, a derivative from the roots of Periploca sepium Bunge revealed a complex structure with three six-membered rings adopting chair conformations and a cyclopentane ring displaying an envelope conformation (Zhang et al., 2012). These structural studies are crucial for understanding the physical and chemical properties of these compounds.
Potential Carcinogenic Properties
- Some cyclopenta[a]phenanthrenes have been studied for their carcinogenic potential. Comparative X-ray crystallographic structure analyses and molecular-orbital calculations have been carried out on several derivatives to understand the relationship between their structure and carcinogenicity. This includes analyzing charge distribution and energies of molecular orbitals, which are critical in understanding the compound's interaction with biological systems and its potential health impacts (Clayton et al., 1983).
Mechanism of Action
Target of Action
It is an intermediate in the preparation of estratrienes , which are a class of compounds that interact with estrogen receptors .
Mode of Action
Estrogens enter the cells of responsive tissues (eg, female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .
Biochemical Pathways
Estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary .
Result of Action
Given its structural similarity to estrone, it may have similar effects, such as the regulation of gene expression and the modulation of cellular proliferation and differentiation in target tissues .
Safety and Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10-12,15,21-23H,7,9,13-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOCQXHOSBJACO-AHCIIZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568155 | |
| Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138743-03-0 | |
| Record name | 3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)estra-1,3,5(10),15-tetraen-17 one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



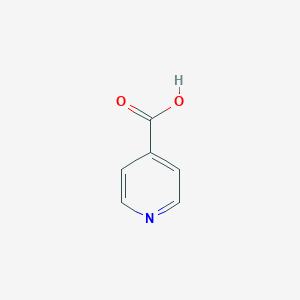
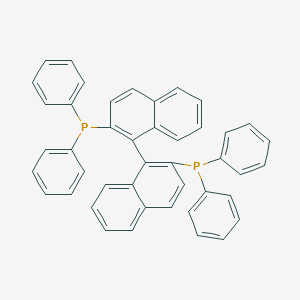
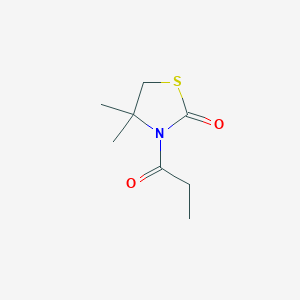
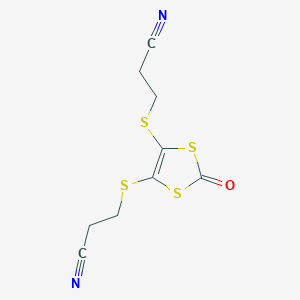




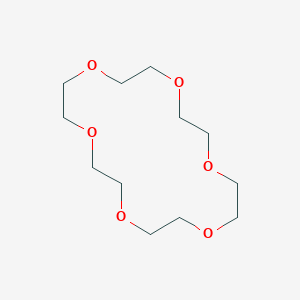
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
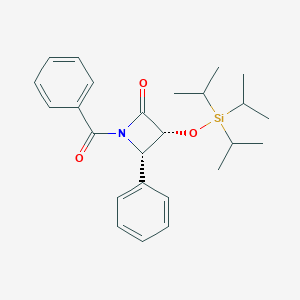

![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
